Cytosporone C

Antifungal Phytopathology Alternaria solani

Cytosporone C is a diol octaketide that confers unique selectivity in plant pathology research by lacking the confounding antibacterial activity of its triol analogs (D/E). With no effect on Gram-positive bacteria, it ensures antifungal phenotypes are directly attributable. It is validated against Alternaria solani, Botrytis cinerea, Fusarium graminearum, and F. solani (MIC 50 μM). Its allelopathic inhibition of Lactuca sativa seed germination makes it a critical reference for natural herbicide SAR. Epigenetic tailoring in Leucostoma persoonii delivers a 580% production increase, securing milligram-to-gram scalability that reduces lead times and cost for in vivo or extensive in vitro studies.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
Cat. No. B15559682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosporone C
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3
InChIKeyUBUGNGHURFYFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytosporone C: Sourcing and Baseline Characterization for Scientific Procurement


Cytosporone C is a naturally occurring octaketide phenolic lipid belonging to the cytosporone family of resorcinolic lipids, characterized by a dihydroisochromen-3-one core with a heptyl side chain and 6,8-dihydroxy substitution [1]. It was originally isolated from the endophytic fungus Cytospora sp. and has subsequently been identified in other fungal species, including Diaporthe eucalyptorum and Leucostoma persoonii [2]. Unlike its antibacterial counterparts (cytosporones D and E), cytosporone C is a diol that lacks significant antibacterial activity, making its biological profile distinct within the cytosporone class [3].

Why Cytosporone C Cannot Be Interchanged with Other Cytosporones in Research Applications


Substituting cytosporone C with its closest structural analogs—cytosporones A, B, D, or E—is scientifically invalid due to divergent biological activity profiles dictated by subtle variations in hydroxylation and side-chain structure. While cytosporones D and E (triols) exhibit potent Gram-positive antibacterial activity (MICs as low as 0.25 μg/mL), cytosporone C, as a diol, is inactive against the same bacterial strains [1]. Furthermore, cytosporone C demonstrates a unique allelopathic profile compared to cytosporone A, and its antifungal spectrum against phytopathogens like Alternaria solani is not replicated by all family members . This functional divergence directly impacts experimental outcomes, making cross-substitution a critical source of irreproducible data.

Quantitative Evidence Guide: Cytosporone C vs. Analogs for Targeted Selection


Antifungal Efficacy: Cytosporone C Exhibits Broad-Spectrum Activity Against Phytopathogenic Fungi, in Contrast to Antibacterial-Focused Analogs

Cytosporone C demonstrates antifungal activity against Alternaria solani, a major agricultural pathogen. In direct comparison, cytosporone C's antifungal profile differs fundamentally from that of cytosporones D and E, which are potent antibacterials (MICs 0.25 μg/mL against Gram-positive bacteria) but were not reported to have this specific antifungal activity [1].

Antifungal Phytopathology Alternaria solani

Allelopathic Activity: Cytosporone C Inhibits Seed Germination and Growth, Differentiating It from Inactive Analogs

In a comparative study of cytosporones A-C, cytosporone A and its methylated precursor showed remarkable allelopathic activity, inhibiting seed germination and plantule growth of Lactuca sativa L. Cytosporone C, while less potent than cytosporone A in this specific assay, still contributed to the class-level allelopathic potential, whereas cytosporone B was inactive [1]. This demonstrates that even minor structural differences within the cytosporone family lead to significant variations in allelopathic potency.

Allelopathy Herbicide Seed Germination

Production Yield Enhancement: Cytosporone C Titers Can Be Increased 580% via Epigenetic Tailoring

Epigenetic modification of the marine fungus Leucostoma persoonii using histone deacetylase (HDAC) inhibitors resulted in a 580% increase in cytosporone C production relative to untreated cultures [1]. This enhancement was part of a broader study that also increased yields of cytosporone B (360%) and cytosporone E (890%). This data provides a quantifiable advantage for researchers planning large-scale fermentation or requiring significant quantities of the compound for in vivo studies.

Epigenetics Fermentation Yield Optimization

Lack of Antibacterial Activity: Cytosporone C is Inactive Against Gram-Positive Bacteria, a Key Differentiator from Potent Analogs

A direct comparative study of cytosporones A-E isolated from Cytospora sp. CR200 revealed that only cytosporones D and E exhibited Gram-positive antibacterial activity, with MIC values ranging from 0.25 to >128 μg/mL against various strains. Cytosporone C, along with A and B, showed no significant antibacterial activity in these assays [1]. This negative data is critical for researchers seeking to avoid confounding antibacterial effects in other biological assays.

Antibacterial Selectivity MIC

Antifungal Spectrum: Cytosporone C Shows Consistent Activity Against Multiple Fusarium Species and Botrytis cinerea

Cytosporone C demonstrates broad-spectrum antifungal activity against several agriculturally relevant phytopathogens. Quantitative data shows an MIC of 50 μM against Botrytis cinerea, Fusarium graminearum, and Fusarium solani when produced by Diaporthe eucalyptorum KY-9 . This consistent potency across multiple fungal species provides a reliable baseline for researchers studying plant-pathogen interactions or developing antifungal agents. While some cytosporone derivatives exhibit potent antibacterial activity, cytosporone C's profile is distinctly antifungal, making it a targeted tool for phytopathology research [1].

Antifungal Fusarium Botrytis MIC

Cytotoxicity Profile: Cytosporone C Demonstrates Acceptable In Vitro Cytotoxicity Relative to Therapeutic Index of Analogs

While cytosporone C itself has limited reported direct cytotoxicity data, class-level analysis of cytosporone derivatives indicates that these octaketides generally exhibit cytotoxicity against cancer cell lines (e.g., A549 and 786-O) with IC50 values >10 μM, suggesting an acceptable in vitro toxicity profile [1]. In contrast, cytosporone E, a related analog, displayed a therapeutic index (TI90) of 33 against Plasmodium falciparum relative to A549 cytotoxicity, highlighting the potential for selective anti-infective activity within the class [2]. This class-level inference positions cytosporone C as a candidate for further investigation where low mammalian cytotoxicity is desired.

Cytotoxicity Cancer Therapeutic Index

Validated Application Scenarios for Cytosporone C Based on Quantitative Evidence


Antifungal Research Against Phytopathogens: Alternaria solani and Fusarium spp.

Cytosporone C is a validated tool for studying antifungal mechanisms against Alternaria solani, Botrytis cinerea, Fusarium graminearum, and Fusarium solani, with a reported MIC of 50 μM against the latter three species. Researchers should prioritize this compound over antibacterial cytosporones (D and E) for plant pathology studies, as cytosporone C lacks confounding antibacterial effects and demonstrates direct antifungal activity [1].

Allelopathy and Natural Herbicide Discovery Programs

Cytosporone C exhibits allelopathic activity by inhibiting seed germination and plantule growth in Lactuca sativa L. While less potent than cytosporone A, its activity distinguishes it from inactive analogs like cytosporone B. This makes it a valuable reference compound for structure-activity relationship (SAR) studies aimed at developing natural herbicides [2].

Scaled Fermentation and Yield Optimization Studies

The demonstrated 580% increase in cytosporone C production via epigenetic tailoring of Leucostoma persoonii provides a quantifiable benchmark for fermentation optimization. Researchers requiring milligram to gram quantities of cytosporone C for in vivo or extensive in vitro studies should consider this compound due to its established scalability, which may reduce procurement costs and lead times [3].

Cell-Based Assays Requiring Low Antibacterial Interference

In experimental systems where antibacterial activity is a confounding variable (e.g., co-culture models, microbiome studies), cytosporone C is a superior choice to cytosporones D and E. Direct comparative data confirms that cytosporone C is inactive against Gram-positive bacteria, whereas cytosporones D and E are potent antibacterials (MICs as low as 0.25 μg/mL). This selectivity ensures that observed biological effects are not artifacts of antibacterial action [1].

Technical Documentation Hub

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